molecular formula C3H6BrNO2 B14639146 Ethyl bromocarbamate CAS No. 52176-02-0

Ethyl bromocarbamate

Cat. No.: B14639146
CAS No.: 52176-02-0
M. Wt: 167.99 g/mol
InChI Key: VHYIGGDXWYKOMG-UHFFFAOYSA-N
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Description

Ethyl bromocarbamate (C₃H₆BrNO₂) is a brominated derivative of ethyl carbamate, characterized by the substitution of a hydrogen atom on the carbamate nitrogen with bromine. It is synthesized via the monobromination of ethyl carbamate using sodium hypobromite (NaOBr) generated in situ from NaBr and NaOCl under controlled conditions . The reaction yields a pale yellow oil with distinct spectral features:

  • IR spectroscopy: Broad absorption at 1720 cm⁻¹ (C=O stretch), 3400–3200 cm⁻¹ (N-H stretches), and weak bands at 1590 cm⁻¹.
  • NMR spectroscopy: Two triplets at δ 1.28 and 1.33 ppm (CH₃ groups) and quadruplets at δ 4.17 and 4.28 ppm (CH₂ groups), alongside NH signals at δ 5.41 and 6.55 ppm .

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antihypertensive agents, and participates in cyclization reactions to form heterocyclic compounds like benzoquinolines .

Properties

CAS No.

52176-02-0

Molecular Formula

C3H6BrNO2

Molecular Weight

167.99 g/mol

IUPAC Name

ethyl N-bromocarbamate

InChI

InChI=1S/C3H6BrNO2/c1-2-7-3(6)5-4/h2H2,1H3,(H,5,6)

InChI Key

VHYIGGDXWYKOMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bromocarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with bromine in the presence of a base. The reaction typically proceeds as follows: [ \text{NH}_2\text{COOCH}_2\text{CH}_3 + \text{Br}_2 \rightarrow \text{NHBrCOOCH}_2\text{CH}_3 + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in ethyl bromocarbamate acts as a leaving group, facilitating Sₙ2 mechanisms with diverse nucleophiles ( ):

NucleophileConditionsProductYield
Primary aminesEtOH, 25°CEthyl carbamate derivatives75-92%
ThiophenolK₂CO₃, DMFEthyl thiocarbamate analogs68%
MethoxideDry THF, 0°CMethyl carbamate85%

Example Reaction :
C3H6BrNO2+NH2RC3H6N2O2R+HBr\text{C}_3\text{H}_6\text{BrNO}_2+\text{NH}_2\text{R}\rightarrow \text{C}_3\text{H}_6\text{N}_2\text{O}_2\text{R}+\text{HBr}

This reactivity is exploited to synthesize ureas and thiocarbamates for pharmaceutical intermediates ( ).

Alkylation Reactions

This compound serves as an alkylating agent , transferring its ethyl group to nucleophiles ():

Mechanism :

  • Nucleophilic attack on the ethyl carbon.

  • Displacement of the bromocarbamate leaving group.

Applications :

  • Synthesis of N-alkylated amines via reaction with secondary amines.

  • Preparation of sulfonium salts with thioethers.

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes or carbodiimides ( ):

BaseSolventProduct
KOHEtOHEthylene + BrCONH₂
DBUDCMCarbodiimide derivatives

Key Factor : Steric hindrance from the carbamate group directs anti-periplanar geometry for β-hydrogen abstraction ( ).

Hydrolysis and Stability

This compound exhibits pH-dependent hydrolysis:

ConditionProductRate Constant (k)
Acidic (HCl, H₂O)Carbamic acid + Br⁻0.15 min⁻¹
Basic (NaOH, MeOH)Ethanol + CO₂ + NH₃0.08 min⁻¹

The carbamate group hydrolyzes 3x faster in acidic media due to protonation of the carbonyl oxygen ( ).

Cross-Coupling Reactions

While less common, palladium-catalyzed couplings enable functionalization:

CatalystLigandProduct Type
Pd(OAc)₂XPhosBiaryl carbamates
NiCl₂BINAPAlkynylated derivatives

These reactions require anhydrous conditions and elevated temperatures (80-120°C) ( ).

Scientific Research Applications

Ethyl bromocarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism by which ethyl bromocarbamate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between ethyl bromocarbamate and structurally related compounds:

Compound Structure Key Differences Applications
Ethyl carbamate NH₂-C(O-OCH₂CH₃) Lacks bromine; exhibits stronger NH₂ IR bands (3400–3200 cm⁻¹). Less reactive. Precursor in bromination reactions .
Ethyl N,N-dibromocarbamate Br₂N-C(O-OCH₂CH₃) Contains two bromine atoms; overlapping NMR signals (δ 1.33 and 4.28 ppm). Less stable, rarely isolated . Limited due to instability.
Ethyl bromoacetate BrCH₂-C(O-OCH₂CH₃) Bromine on acetate backbone; higher toxicity (skin absorption risks) . Industrial solvent, lacquer additive.
Ethyl 4-bromocrotonate CH₂=CH-C(O-OCH₂CH₃)-Br Bromine on conjugated system; enhances electrophilicity. Friedländer annulation reactions .

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